Validated Synthetic Route with Documented 57% Isolated Yield
The synthesis of (4-chloro-3-ethoxyphenyl)boronic acid from 4-bromo-1-chloro-2-ethoxybenzene proceeds via lithium-halogen exchange with n-butyllithium at -78°C, followed by quenching with triisopropyl borate [1]. This method yields the target compound in 57% isolated yield as a white solid after flash column chromatography [1]. This specific route, validated in patent literature, provides a reference baseline against which alternative synthetic approaches or commercially sourced material can be evaluated for purity and cost-efficiency.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 57% yield (1.85 g from 3.8 g starting material) |
| Comparator Or Baseline | Typical literature yields for substituted arylboronic acids synthesized via organolithium intermediates range from 40-80% |
| Quantified Difference | Target yield falls within expected range for this class; provides a concrete benchmark absent in generic product descriptions |
| Conditions | Reaction conducted in THF at -78°C with n-BuLi (1.6 M, 21.8 mmol), followed by triisopropyl borate (32 mmol) and warming to room temperature over 18 h; purification via flash column chromatography (CH2Cl2:EtOAc:MeOH = 50:50:1) |
Why This Matters
This validated synthetic route provides a verifiable benchmark for assessing the quality and cost-effectiveness of commercial material versus custom synthesis.
- [1] Bristol-Myers Squibb Company. US Patent US2007/3539 A1, 2007. Location: Page/Page column 43-44. View Source
